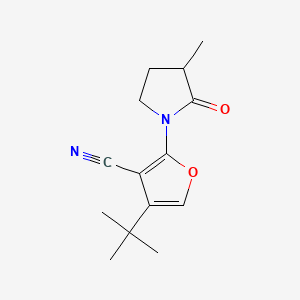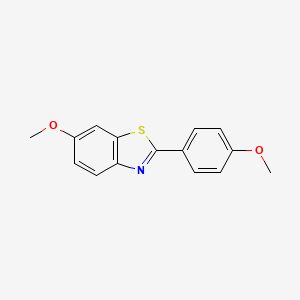![molecular formula C12H23NO5S B8420044 (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester](/img/structure/B8420044.png)
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester
Overview
Description
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Functional Group Introduction: The tert-butyl group is introduced at the nitrogen atom of the piperidine ring.
Methylsulfonyloxy Group Addition: The methylsulfonyloxy group is added to the piperidine ring through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.
Scientific Research Applications
(S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of piperidine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-benzyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
- (S)-ethyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
- (S)-[[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylic Acid tert-Butyl Ester
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The methylsulfonyloxy group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
NEZJCDLNARUJSX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Hydroxy(4-nitrophenyl)methylene]malononitrile](/img/structure/B8419964.png)
![7-(Pyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8419976.png)




![6-ethyl-2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B8420013.png)


![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8420035.png)



![2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol](/img/structure/B8420072.png)
